molecular formula C17H17N3 B2939840 N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N-methylamine CAS No. 926258-13-1

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N-methylamine

Katalognummer B2939840
CAS-Nummer: 926258-13-1
Molekulargewicht: 263.344
InChI-Schlüssel: BSUZFJZIHMPIFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N-methylamine is a compound that has been synthesized and studied for its potential antimicrobial chemotherapeutic properties . It is a derivative of the pyrazole moiety, which is an important heterocyclic nucleus in heterocyclic chemistry and is found in various chemotherapeutic agents .


Synthesis Analysis

The compound has been synthesized as part of a series of derivatives. The structural elucidation of the prepared derivatives was achieved by FTIR, NMR (1H or 13C), Mass spectroscopy, and elemental analysis . The synthesis involves various steps with acceptable reaction procedures and quantitative yields .


Molecular Structure Analysis

The compound consists of a pyrazole moiety embedded with two phenyl rings . The structure was confirmed by 1H-NMR and 13C-NMR spectra .


Chemical Reactions Analysis

The compound was subjected to biological assessment to estimate the antimicrobial therapeutic potential as well as the percent viability of the cells by disk diffusion methods and MTT assay .


Physical And Chemical Properties Analysis

The compound is characterized by a yield of 95%, a melting point of 218–220 °C, and appears as yellowish crystals . The IR max (cm −1) values are 1603 (C=N), 1719 (C=O), and 3022 (CH–Ar). The ESI–MS (m/z) value is [M + +1] 248.11 .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

This compound has been evaluated for its antibacterial and antifungal activity against various pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, S. typhi, Candida albicans, and Aspergillus niger. The presence of the difluoromethylated pyrazol moiety contributes to its antimicrobial properties .

Antileishmanial and Antimalarial Evaluation

In silico studies have shown that this compound exhibits a desirable fitting pattern in the active site of enzymes related to leishmaniasis and malaria, characterized by lower binding free energy. This suggests potential antileishmanial and antimalarial activities .

BRAFV600E Inhibition

A series of derivatives of this compound have been synthesized and evaluated as inhibitors of BRAFV600E, a mutation associated with various cancers. These derivatives have shown potent inhibitory activity against certain cancer cell lines, indicating its application in cancer research .

Antimicrobial Chemotherapy Agents

Derivatives of this compound have been synthesized with the aim of finding novel antimicrobial chemotherapeutic agents. Structural elucidation through various spectroscopic methods confirms their potential as antimicrobial agents .

Cytotoxic Agents

Efforts to discover potential cytotoxic agents led to the design and synthesis of novel derivatives of this compound. These derivatives have been characterized and show promise as cytotoxic agents for cancer therapy .

Antiviral Activity

The compound has been used as a starting material for the synthesis of derivatives with potential antiviral activity . These analogues were synthesized using common key starting materials and characterized for their antiviral properties .

Wirkmechanismus

Target of Action

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N-methylamine, also known as 1-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-methylmethanamine, has been found to target several biological entities. It has been evaluated as a potential inhibitor of BRAF V600E , a protein kinase involved in cell signaling . It has also shown significant antimicrobial therapeutic effects against various microorganisms .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, as a potential BRAF V600E inhibitor, it may interfere with the kinase’s activity, disrupting the signaling pathways it is involved in . In the case of its antimicrobial activity, it may interfere with essential processes in the microorganisms, leading to their death .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. In the case of BRAF V600E, this kinase is part of the MAPK/ERK pathway, which is involved in cell proliferation and survival. Inhibition of BRAF V600E can disrupt this pathway, potentially leading to the death of cancer cells .

Pharmacokinetics

Molecular modeling studies and adme calculations of similar compounds suggest that they may have acceptable pharmacokinetic properties .

Result of Action

The compound’s action can lead to various molecular and cellular effects. For instance, its potential cytotoxic activity against the human breast cancer cell line MCF-7 has been demonstrated in terms of cell viability percentage reduction and IC50 values . Its antimicrobial activity has also been demonstrated in terms of the percent viability of the cells .

Eigenschaften

IUPAC Name

1-(1,3-diphenylpyrazol-4-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c1-18-12-15-13-20(16-10-6-3-7-11-16)19-17(15)14-8-4-2-5-9-14/h2-11,13,18H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUZFJZIHMPIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N-methylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.